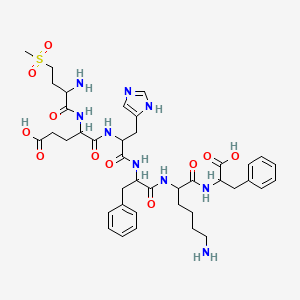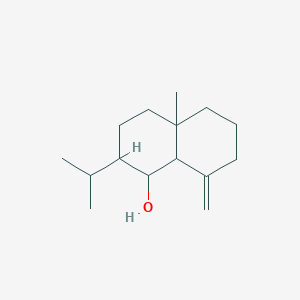
Diphosphoric acid, mono(3,7-dimethyl-2,6-octadienyl) ester, lithium salt, (E)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L'acide diphosphorique, mono(3,7-diméthyl-2,6-octadiényl) ester, sel de lithium, (E)- est un composé chimique ayant une structure complexe. Il s'agit d'un dérivé de l'acide diphosphorique où l'un des atomes d'hydrogène est remplacé par un groupe 3,7-diméthyl-2,6-octadiényl et l'ester résultant est neutralisé avec du lithium.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de l'acide diphosphorique, mono(3,7-diméthyl-2,6-octadiényl) ester, sel de lithium, (E)- implique généralement l'estérification de l'acide diphosphorique avec du 3,7-diméthyl-2,6-octadiénol dans des conditions contrôlées. La réaction est réalisée en présence d'un catalyseur, tel que l'acide sulfurique, pour faciliter le processus d'estérification. L'ester résultant est ensuite neutralisé avec de l'hydroxyde de lithium pour former le sel de lithium.
Méthodes de production industrielle
La production industrielle de ce composé suit des voies synthétiques similaires, mais à plus grande échelle. Le processus implique l'utilisation de réactifs et d'équipements de qualité industrielle pour garantir un rendement et une pureté élevés. Les conditions réactionnelles, telles que la température, la pression et la durée de la réaction, sont optimisées pour obtenir une production efficace.
Analyse Des Réactions Chimiques
Types de réactions
L'acide diphosphorique, mono(3,7-diméthyl-2,6-octadiényl) ester, sel de lithium, (E)- subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former les oxydes correspondants.
Réduction : Il peut être réduit pour former des phosphates plus simples.
Substitution : Le groupe ester peut être substitué par d'autres groupes fonctionnels dans des conditions appropriées.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.
Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium sont utilisés.
Substitution : Les réactions de substitution nécessitent souvent des catalyseurs comme le palladium ou le platine.
Principaux produits
Les principaux produits formés à partir de ces réactions comprennent divers phosphates, oxydes et esters substitués, en fonction des conditions réactionnelles et des réactifs utilisés.
Applications de la recherche scientifique
L'acide diphosphorique, mono(3,7-diméthyl-2,6-octadiényl) ester, sel de lithium, (E)- a plusieurs applications de recherche scientifique :
Chimie : Utilisé comme réactif en synthèse organique et en catalyse.
Biologie : Étudié pour son rôle potentiel dans les processus biologiques et comme sonde biochimique.
Médecine : Recherché pour ses propriétés thérapeutiques potentielles et comme agent d'administration de médicaments.
Industrie : Utilisé dans la production de produits chimiques et de matériaux spécialisés.
Mécanisme d'action
Le mécanisme d'action de l'acide diphosphorique, mono(3,7-diméthyl-2,6-octadiényl) ester, sel de lithium, (E)- implique son interaction avec des cibles moléculaires telles que les enzymes et les récepteurs. Le composé peut moduler les voies biochimiques en se liant à des sites spécifiques sur ces cibles, ce qui entraîne des modifications de leur activité et de leur fonction. Les voies exactes et les cibles moléculaires dépendent de l'application spécifique et du contexte dans lequel le composé est utilisé.
Applications De Recherche Scientifique
Diphosphoric acid, mono(3,7-dimethyl-2,6-octadienyl) ester, lithium salt, (E)- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential role in biological processes and as a biochemical probe.
Medicine: Investigated for its potential therapeutic properties and as a drug delivery agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of diphosphoric acid, mono(3,7-dimethyl-2,6-octadienyl) ester, lithium salt, (E)- involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways by binding to specific sites on these targets, leading to changes in their activity and function. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Composés similaires
Diphosphate de géranyle : Structure similaire, mais avec des contre-ions différents.
Diphosphate de farnésyle : Un autre composé apparenté avec une chaîne carbonée plus longue.
Diphosphate d'isopentényle : Un composé plus simple avec une chaîne carbonée plus courte.
Unicité
L'acide diphosphorique, mono(3,7-diméthyl-2,6-octadiényl) ester, sel de lithium, (E)- est unique en raison de son groupe ester spécifique et de son contre-ion de lithium, qui confèrent des propriétés chimiques et physiques distinctes. Ces propriétés le rendent approprié pour des applications spécialisées que d'autres composés similaires ne peuvent pas remplir.
Propriétés
Numéro CAS |
21141-43-5 |
|---|---|
Formule moléculaire |
C10H20LiO7P2 |
Poids moléculaire |
321.2 g/mol |
InChI |
InChI=1S/C10H20O7P2.Li/c1-9(2)5-4-6-10(3)7-8-16-19(14,15)17-18(11,12)13;/h5,7H,4,6,8H2,1-3H3,(H,14,15)(H2,11,12,13);/b10-7+; |
Clé InChI |
NYEAVIXZCGHBRD-HCUGZAAXSA-N |
SMILES isomérique |
[Li].CC(=CCC/C(=C/COP(=O)(O)OP(=O)(O)O)/C)C |
SMILES canonique |
[Li].CC(=CCCC(=CCOP(=O)(O)OP(=O)(O)O)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Sodium 2-[4-(1,3-dihydro-1-oxo-2H-isoindol-2-ylthio)phenyl]butyrate](/img/structure/B12301368.png)
![7-Methoxyoctahydropyrrolo[1,2-a]pyrazine](/img/structure/B12301372.png)


![Methyl (2S)-2-{[(2-{[(tert-butoxy)carbonyl]amino}ethyl)carbamoyl]amino}-3-phenylpropanoate](/img/structure/B12301379.png)
![4,22-Dihydroxy-2,7,7,10,14,15,21,22-octamethyl-6,8-dioxahexacyclo[12.12.0.02,11.05,10.015,24.018,23]hexacos-24-ene-18-carboxylic acid](/img/structure/B12301383.png)




![[5-Acetyloxy-6-[5-acetyloxy-3-hydroxy-2-[5-hydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)-4-oxo-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-3-yl]oxy-6-methyloxan-4-yl]oxy-3,4-dihydroxyoxan-2-yl]methyl acetate](/img/structure/B12301418.png)
![trans-2-([1,1'-Biphenyl]-2-yl)cyclopropane-1-carboxylic acid](/img/structure/B12301433.png)
